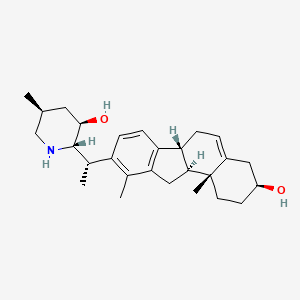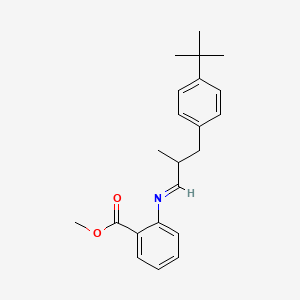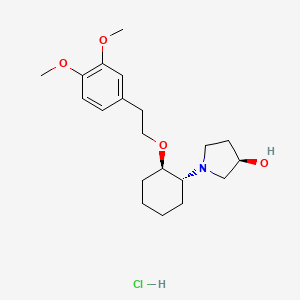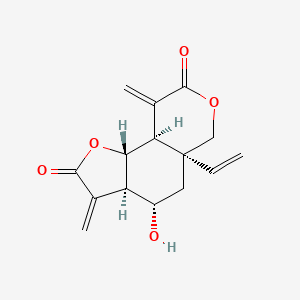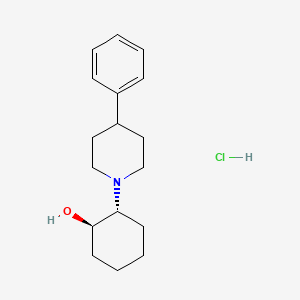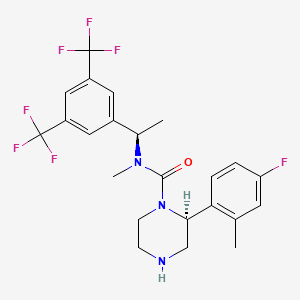
Phenoxodiol
Übersicht
Beschreibung
Idronoxil ist ein synthetisches Isoflavonderivat, das in der Onkologie große Aufmerksamkeit erregt hat. Es wird vor allem wegen seines Potenzials als Antikrebsmittel untersucht, da es Signaltransduktionswege hemmen kann, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Idronoxil ist bekannt für seine vielseitigen biologischen Wirkungen, darunter die Induktion von Apoptose, die Hemmung der Angiogenese und die Modulation des Immunsystems .
Wissenschaftliche Forschungsanwendungen
Idronoxil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying isoflavone chemistry and reactivity.
Biology: Investigated for its effects on cell signaling pathways and gene expression.
Industry: Explored for its potential use in developing new therapeutic agents and drug delivery systems.
Wirkmechanismus
Idronoxil exerts its effects through multiple mechanisms:
Inhibition of Signal Transduction: Idronoxil inhibits plasma membrane electron transport, disrupting the function of key proteins involved in cell survival and proliferation.
Induction of Apoptosis: It induces apoptosis by disrupting the expression of FLICE-inhibitory protein (FLIP) and degrading the X-linked inhibitor of apoptosis (XIAP) through both caspase-dependent and -independent pathways.
Modulation of the Immune System: Idronoxil can stimulate the immune system, enhancing the body’s ability to target and destroy cancer cells.
Zukünftige Richtungen
Strategies to overcome the issue of low bioavailability of Idronoxil are currently being explored . There is potential for Idronoxil to synergize with, or complement, a wide range of cancer therapies . A phase I/II trial of NOX66 (a formulation of Idronoxil) in combination with nivolumab in patients with advanced cancer has shown promising results .
Biochemische Analyse
Biochemical Properties
Phenoxodiol has been shown to interact with various enzymes and proteins. It was conjugated on the polysaccharide dextran using immobilized laccase as a biocatalyst . The success of the enzymatic conjugation was determined by UV-vis spectrophotometry and its functionalization degree was assessed by 1H NMR .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cell proliferation in human cancer cell lines including ovarian, breast, and prostate . It also induces apoptosis in renal cancer cells . In addition, it has been shown to inhibit the Akt pathway via dephosphorylation of Akt .
Molecular Mechanism
This compound promotes G1-S arrest by the specific loss in cyclin-dependent kinase 2 activity due to p53-independent p21 WAF1 induction . This novel feature of this compound may have clinical implications, as the majority of human malignancies have aberrations in cell cycle progression regulation .
Temporal Effects in Laboratory Settings
This compound has a short plasma half-life, particularly in the free form, leading to a rapid attainment of steady state levels during continuous intravenous infusion . Following bolus injection, free and total this compound appeared to follow first order pharmacokinetics .
Dosage Effects in Animal Models
In an in vivo colon cancer model, Balb/C mice administered low-dose this compound exhibited significantly reduced tumor growth rates and prolonged survival . Ex vivo results showed that this compound stimulated both NK and tumor-specific cell lytic activity .
Metabolic Pathways
This compound is a synthetic isoflav-3-ene metabolite that is a natural intermediate in the metabolism of daidzein to equol
Transport and Distribution
This compound has a relatively high clearance rate and a volume of distribution indicating distribution of the drug into a body compartment approximately 2.3 times the extracellular fluid volume
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Idronoxil umfasst mehrere Schlüsselschritte, beginnend mit der Herstellung der Isoflavon-Grundstruktur. Ein gängiger Syntheseweg beinhaltet die Kondensation von 4-Hydroxybenzaldehyd mit 4-Methoxyphenylessigsäure, gefolgt von einer Cyclisierung zur Bildung der Chromen-7-ol-Struktur . Die Reaktionsbedingungen umfassen typischerweise die Verwendung saurer oder basischer Katalysatoren, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von Idronoxil kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Das Verfahren wird auf Ausbeute und Reinheit optimiert und verwendet oft fortschrittliche Techniken wie Durchflussreaktoren und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Idronoxil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Idronoxil kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können Idronoxil in seine entsprechenden Dihydroderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Idronoxil-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Isoflavone, Chinone und Dihydroderivate, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Idronoxil hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung der Isoflavonchemie und -reaktivität verwendet.
Biologie: Wird auf seine Auswirkungen auf Zellsignalwege und Genexpression untersucht.
Wirkmechanismus
Idronoxil übt seine Wirkungen durch mehrere Mechanismen aus:
Hemmung der Signaltransduktion: Idronoxil hemmt den Elektronentransport in der Plasmamembran und stört so die Funktion wichtiger Proteine, die am Überleben und der Proliferation von Zellen beteiligt sind.
Induktion von Apoptose: Es induziert Apoptose durch Störung der Expression des FLICE-inhibitorischen Proteins (FLIP) und Abbau des X-verknüpften Inhibitors der Apoptose (XIAP) über sowohl caspaseabhängige als auch -unabhängige Wege.
Modulation des Immunsystems: Idronoxil kann das Immunsystem stimulieren und die Fähigkeit des Körpers verbessern, Krebszellen anzugreifen und zu zerstören.
Vergleich Mit ähnlichen Verbindungen
Idronoxil wird oft mit anderen Isoflavonderivaten verglichen, wie zum Beispiel:
Genistein: Ein weiteres Isoflavon mit Antikrebswirkung, jedoch mit unterschiedlichen molekularen Zielstrukturen und Wirkmechanismen.
Daidzein: Ähnlich wie Genistein hat Daidzein östrogene Aktivität und wird auf seine potenziellen gesundheitlichen Vorteile untersucht.
Equol: Ein Metabolit von Daidzein, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.
Idronoxil zeichnet sich durch seine einzigartige Fähigkeit aus, den Elektronentransport in der Plasmamembran zu hemmen, und durch seine vielseitigen biologischen Wirkungen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBHVMHNVYXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231029 | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81267-65-4 | |
| Record name | Phenoxodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idronoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOXODIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRONOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)
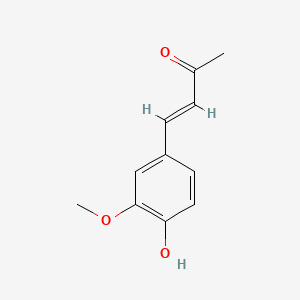
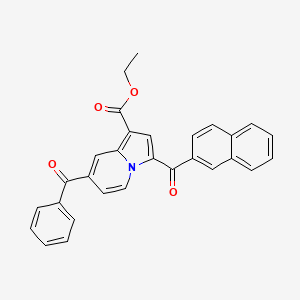
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
